molecular formula C17H14INO3S B406704 (2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate

(2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate

Katalognummer: B406704
Molekulargewicht: 439.3g/mol
InChI-Schlüssel: VIFCBJOFBJMMHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate is a chemical compound with the molecular formula C17H14INO3S and a molecular weight of 439.3 g/mol. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

The synthesis of (2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate typically involves the reaction of 4-iodo-2-methylbenzenesulfonyl chloride with 2-methylquinolin-8-ol in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at ambient temperature, resulting in the formation of the ester . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Analyse Chemischer Reaktionen

(2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies involving quinoline derivatives, which are known for their biological activities.

Wirkmechanismus

The mechanism of action of (2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (2-Methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate include other quinoline derivatives such as:

  • 2-Iodo-3-methylbenzoic acid
  • 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate

These compounds share structural similarities but differ in their specific functional groups and applications. This compound is unique due to its specific combination of the quinoline and benzenesulfonic acid moieties, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H14INO3S

Molekulargewicht

439.3g/mol

IUPAC-Name

(2-methylquinolin-8-yl) 4-iodo-2-methylbenzenesulfonate

InChI

InChI=1S/C17H14INO3S/c1-11-10-14(18)8-9-16(11)23(20,21)22-15-5-3-4-13-7-6-12(2)19-17(13)15/h3-10H,1-2H3

InChI-Schlüssel

VIFCBJOFBJMMHE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=C(C=C3)I)C)C=C1

Kanonische SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=C(C=C3)I)C)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.